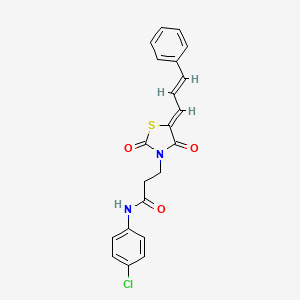
N-(4-chlorophenyl)-3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidin-3-yl core. This can be achieved through the reaction of appropriate precursors under controlled conditions. The phenyl and chlorophenyl groups are then introduced through subsequent reactions, often involving reagents like phenylacetic acid and chlorobenzene.
Industrial Production Methods: On an industrial scale, the production of this compound requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide may be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could serve as a lead compound in drug discovery and development.
Industry: Its unique properties may be harnessed for various industrial applications, such as in materials science.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
N-(4-chlorophenyl)acetamide
N-(4-chlorophenyl)propanamide
N-(4-chlorophenyl)butanamide
Uniqueness: N-(4-chlorophenyl)-3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanamide stands out due to its unique thiazolidin-3-yl core and the presence of both phenyl and chlorophenyl groups, which contribute to its distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c22-16-9-11-17(12-10-16)23-19(25)13-14-24-20(26)18(28-21(24)27)8-4-7-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,23,25)/b7-4+,18-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPADOLCRHSJOE-DFBITEFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
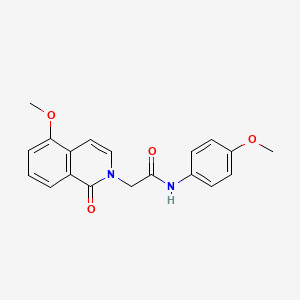
![6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B2561576.png)
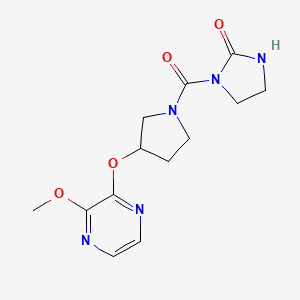
![N-[Cyclobutyl(phenyl)methyl]prop-2-enamide](/img/structure/B2561581.png)
![1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride](/img/structure/B2561582.png)
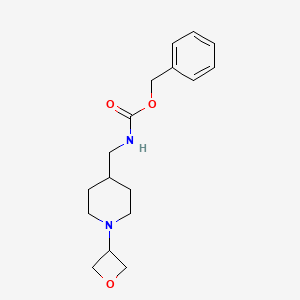
![3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2561584.png)

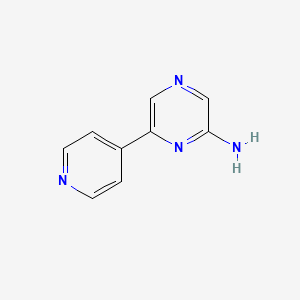

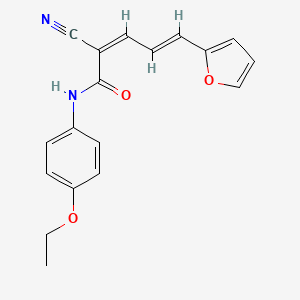

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide](/img/structure/B2561593.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide](/img/structure/B2561594.png)
